![molecular formula C20H23N5O B4010135 4-(1-{4-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}ethyl)morpholine](/img/structure/B4010135.png)
4-(1-{4-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}ethyl)morpholine
Overview
Description
The interest in compounds with complex structures, including triazoles and morpholines, stems from their potential applications in pharmaceuticals, materials science, and as catalysts in organic reactions. These compounds often exhibit unique biological activities and physicochemical properties, making them valuable for various applications.
Synthesis Analysis
The synthesis of polyheterocyclic compounds often involves multi-step processes that include the Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, and decarboxylation/dehydration steps, yielding compounds with desired structures at moderate overall yields (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure is characterized using various spectroscopic techniques, including NMR, FT-IR, and HRMS, which provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups.
Chemical Reactions and Properties
Reactions involving compounds with triazole and morpholine functionalities can lead to the formation of novel structures with potential pharmacological actions. The reactivity is influenced by the presence of functional groups and the molecular framework, which can undergo transformations under specific conditions (Pitucha, Wujec, & Dobosz, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[4-[5-methyl-2-(1,2,4-triazol-4-yl)pyridin-3-yl]phenyl]ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-11-19(20(21-12-15)25-13-22-23-14-25)18-5-3-17(4-6-18)16(2)24-7-9-26-10-8-24/h3-6,11-14,16H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUXDAAJDIIDHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2C=NN=C2)C3=CC=C(C=C3)C(C)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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